Hamigerol A

Description

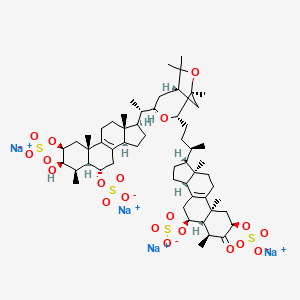

Hamigerol A is a bioactive steroidal compound isolated from the Mediterranean sponge Hamigera hamigera . This compound is part of a broader group of marine-derived steroidal dimers and sulfated esters, which are notable for their cytotoxic, anti-enzymatic, and ecological roles (e.g., anti-predation) .

Properties

Molecular Formula |

C56H84Na4O20S4 |

|---|---|

Molecular Weight |

1297.5 g/mol |

IUPAC Name |

tetrasodium;[(2R,4S,5S,6S,10S,13R,14R,17R)-17-[(2R)-4-[(1S,2S,4R,6S)-4-[(1S)-1-[(2S,3R,4R,5S,6S,10S,13R,14R,17R)-3-hydroxy-4,10,13-trimethyl-2,6-disulfonatooxy-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-1,7,7-trimethyl-3,8-dioxabicyclo[4.2.1]nonan-2-yl]butan-2-yl]-4,10,13-trimethyl-3-oxo-2-sulfonatooxy-1,2,4,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-6-yl] sulfate |

InChI |

InChI=1S/C56H88O20S4.4Na/c1-28(35-13-15-37-33-23-42(72-77(59,60)61)47-30(3)49(57)44(74-79(65,66)67)26-54(47,9)39(33)18-20-52(35,37)7)12-17-46-56(11)25-32(51(5,6)76-56)22-41(71-46)29(2)36-14-16-38-34-24-43(73-78(62,63)64)48-31(4)50(58)45(75-80(68,69)70)27-55(48,10)40(34)19-21-53(36,38)8;;;;/h28-32,35-38,41-48,50,58H,12-27H2,1-11H3,(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70);;;;/q;4*+1/p-4/t28-,29+,30+,31-,32+,35-,36-,37+,38+,41-,42+,43+,44-,45+,46+,47-,48-,50-,52-,53-,54-,55-,56+;;;;/m1..../s1 |

InChI Key |

VKGWQBSINLTUPE-GWHCYKOUSA-J |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](CC3=C([C@]2(C[C@@H]([C@@H]1O)OS(=O)(=O)[O-])C)CC[C@]4([C@H]3CC[C@@H]4[C@H](C)[C@H]5C[C@H]6C[C@@]([C@@H](O5)CC[C@@H](C)[C@H]7CC[C@@H]8[C@@]7(CCC9=C8C[C@@H]([C@@H]1[C@@]9(C[C@H](C(=O)[C@H]1C)OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C)(OC6(C)C)C)C)OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

CC1C2C(CC3=C(C2(CC(C1O)OS(=O)(=O)[O-])C)CCC4(C3CCC4C(C)C5CC6CC(C(O5)CCC(C)C7CCC8C7(CCC9=C8CC(C1C9(CC(C(=O)C1C)OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C)(OC6(C)C)C)C)OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Synonyms |

hamigerol A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table summarizes key structural and pharmacological properties of Hamigerol A and its analogs:

Key Comparisons:

Structural Similarities :

- Hamigerol B and Amaranzole C share a Δ8(14) double bond and sulfated ester groups, as confirmed by overlapping ¹H NMR signals . This compound likely shares a steroidal backbone but may differ in side-chain modifications (e.g., sulfation or dimerization patterns).

- Unlike the C24-O linkage in amaroxocane B, Hamigerol B and Amaranzole C feature a C24-N side chain, which influences receptor binding and solubility .

Functional Differences: Cytotoxicity: Crellastatin A (IC₅₀ = 0.5 µM) and Fibrosterol C (IC₅₀ = 5.6 µM) exhibit direct cytotoxicity, whereas Hamigerol B and amaroxocane B are ecologically active as anti-feeding agents . This compound’s pharmacological profile remains underexplored but may align with these roles. No enzymatic targets are yet reported for this compound.

Biosynthetic Divergence :

- Amaranzoles C and D (C36H47N2Na3O13S3) are isomers differing in oxidative biosynthetic pathways, highlighting the variability in marine steroid modifications . Similar pathways may explain structural diversity in Hamigerol analogs.

Q & A

Q. What are the primary sources and structural characteristics of Hamigerol A?

this compound is a secondary metabolite isolated from marine fungi of the genus Hamigera (e.g., Hamigera tarangaensis). Its structure includes a bicyclic diterpenoid skeleton with hydroxyl and carbonyl functional groups, confirmed via NMR and X-ray crystallography . To validate structural claims, researchers should cross-reference spectral data (e.g., NMR, DEPT) with published databases and ensure purity through HPLC-UV/HRMS analysis.

Q. What in vitro assays are commonly used to assess this compound’s bioactivity?

Initial pharmacological screening often employs cytotoxicity assays (e.g., MTT against cancer cell lines), antimicrobial disk diffusion tests, and enzyme inhibition studies (e.g., kinase or protease targets). Dose-response curves and IC values should be calculated using triplicate experiments, with positive controls (e.g., doxorubicin for cytotoxicity) to validate assay reliability .

Q. How should researchers handle contradictory bioactivity data across studies?

Contradictions may arise from variations in compound purity, assay protocols, or cell line specificity. Address discrepancies by:

- Repeating experiments under standardized conditions (e.g., ATCC-validated cell lines).

- Conducting meta-analyses of published IC values to identify outliers.

- Applying statistical tools (e.g., ANOVA with post-hoc tests) to assess significance .

Advanced Research Questions

Q. What strategies optimize the total synthesis of this compound given its complex stereochemistry?

Retrosynthetic analysis should prioritize chiral centers and fused ring systems. Key steps include:

- Asymmetric aldol reactions to establish stereochemistry.

- Ring-closing metathesis for bicyclic framework formation.

- Protecting group strategies (e.g., TBS ethers) to manage reactive hydroxyl groups. Validate synthetic intermediates via - COSY and NOESY NMR .

Q. How can in vivo models be designed to evaluate this compound’s pharmacokinetics and toxicity?

- Use rodent models (e.g., Sprague-Dawley rats) for bioavailability studies, with LC-MS/MS quantification of plasma concentrations.

- Assess acute toxicity via OECD Guideline 423, monitoring organ histopathology and serum biomarkers (ALT, creatinine).

- Apply allometric scaling to extrapolate human-equivalent doses, ensuring compliance with ICH guidelines for preclinical trials .

Q. What computational methods predict this compound’s molecular targets and mechanisms?

Combine molecular docking (e.g., AutoDock Vina) with pharmacophore modeling to identify binding pockets. Validate predictions via:

- Surface plasmon resonance (SPR) for binding affinity measurements.

- CRISPR-Cas9 knockouts of putative targets in cell-based assays.

- Pathway enrichment analysis (e.g., KEGG) to map downstream effects .

Methodological Considerations

Q. How to resolve spectral ambiguities in this compound’s structural elucidation?

- Compare experimental NMR data with DFT-calculated chemical shifts (e.g., using Gaussian 16).

- Employ heteronuclear coupling constants () from HMBC and HSQC for stereochemical assignments.

- Collaborate with specialized crystallography facilities for absolute configuration determination .

Q. What quality control criteria ensure reproducibility in this compound isolation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.